2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-fluorophenyl group, a methoxy-morpholino-triazinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the chloro-fluorophenyl intermediate: This step may involve halogenation reactions to introduce chlorine and fluorine atoms onto a benzene ring.
Synthesis of the triazinyl intermediate: This step involves the formation of a triazine ring, which can be achieved through cyclization reactions.
Coupling reactions: The chloro-fluorophenyl intermediate and the triazinyl intermediate are coupled together using appropriate reagents and conditions.
Introduction of the acetamide group: This step involves the formation of an amide bond, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholino groups.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Agricultural Chemistry: Possible use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In agricultural chemistry, it could act on specific biochemical pathways in pests or plants.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
- 2-(2-fluorophenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring may impart unique chemical and biological properties to the compound, such as increased potency or selectivity in its applications.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O3/c1-26-17-22-14(21-16(23-17)24-5-7-27-8-6-24)10-20-15(25)9-11-12(18)3-2-4-13(11)19/h2-4H,5-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXFAPCMFKTNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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